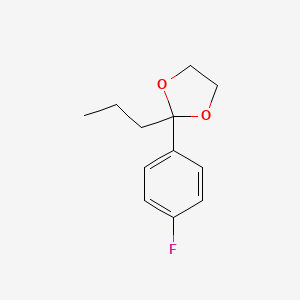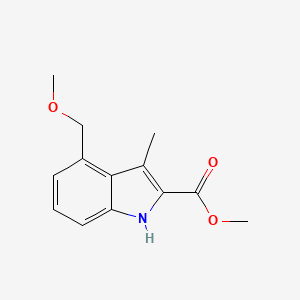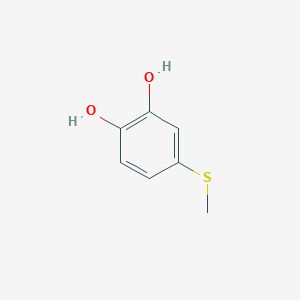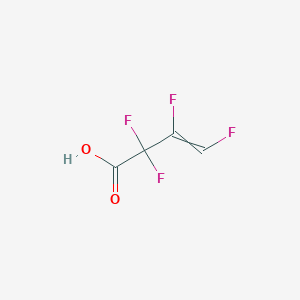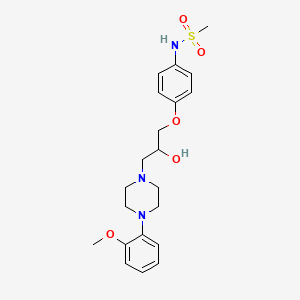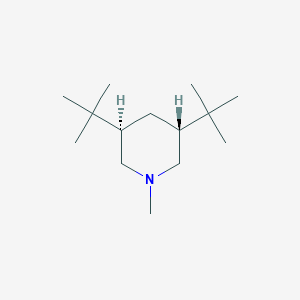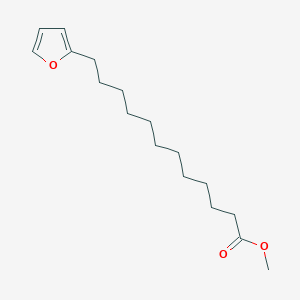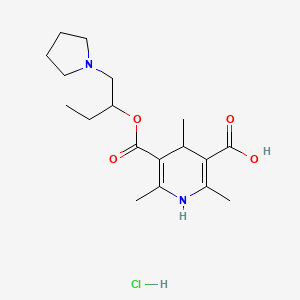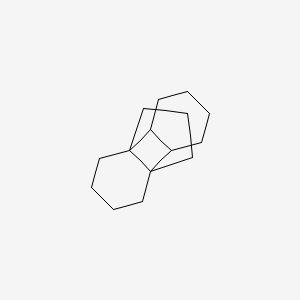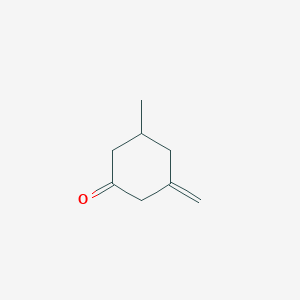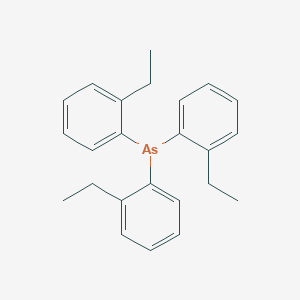
Tris(2-ethylphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-ethylphenyl)arsane is an organoarsenic compound with the chemical formula C24H27As It consists of three 2-ethylphenyl groups attached to a central arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylphenyl)arsane typically involves the reaction of arsenic trichloride with 2-ethylphenyl magnesium bromide (a Grignard reagent). The reaction proceeds as follows:
AsCl3+3C8H9MgBr→As(C8H9)3+3MgBrCl
This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents and products. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-ethylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Arsenic oxides (e.g., As2O3).
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted phenylarsanes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tris(2-ethylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment.
Industry: Used in the synthesis of other organoarsenic compounds and as a precursor in the production of semiconductors.
Mecanismo De Acción
The mechanism of action of Tris(2-ethylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated through the formation of covalent bonds between the arsenic atom and thiol groups in proteins. The pathways involved include the disruption of cellular redox balance and interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-methylphenyl)arsane
- Tris(2-chlorophenyl)arsane
- Tris(2-bromophenyl)arsane
Comparison
Tris(2-ethylphenyl)arsane is unique due to the presence of ethyl groups, which influence its steric and electronic properties. Compared to Tris(2-methylphenyl)arsane, the ethyl groups provide greater steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The presence of halogen atoms in Tris(2-chlorophenyl)arsane and Tris(2-bromophenyl)arsane introduces different electronic effects, making these compounds more reactive in certain substitution reactions.
Propiedades
Número CAS |
65462-24-0 |
|---|---|
Fórmula molecular |
C24H27As |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
tris(2-ethylphenyl)arsane |
InChI |
InChI=1S/C24H27As/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
Clave InChI |
NPOIRSYBBFNXRY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1[As](C2=CC=CC=C2CC)C3=CC=CC=C3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



